2-(3-Chlorophenoxy)butanoic acid
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Overview
Description
2-(3-Chlorophenoxy)butanoic acid is a chemical compound with the molecular formula C10H11ClO3 and a molecular weight of 214.65 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 2-(3-Chlorophenoxy)butanoic acid consists of a butanoic acid molecule where one of the hydrogens is replaced by a 3-chlorophenoxy group .Scientific Research Applications
It appears that specific applications of “2-(3-Chlorophenoxy)butanoic acid” in scientific research are not readily available in the search results. However, based on the information provided by Santa Cruz Biotechnology, this compound is used in proteomics research . Proteomics is the large-scale study of proteins, which are vital parts of living organisms, with many functions. The compound could be used in various ways within this field, such as:
Mechanism of Action
Target of Action
It is known that similar compounds often interact with enzymes involved in metabolic processes .
Mode of Action
It is suggested that it may undergo hydrolytic dehalogenation, a process where a halogen atom is replaced by a hydrogen atom . This process can lead to the formation of the corresponding ®-2-hydroxyalkanoic acids .
Biochemical Pathways
Similar compounds are known to be involved in various metabolic pathways, including butanoate metabolism, carbohydrate digestion and absorption, and protein digestion and absorption .
Pharmacokinetics
Its molecular weight of 21465 suggests that it may have reasonable bioavailability .
Result of Action
The transformation of the compound through hydrolytic dehalogenation could potentially lead to changes in cellular metabolism .
properties
IUPAC Name |
2-(3-chlorophenoxy)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-2-9(10(12)13)14-8-5-3-4-7(11)6-8/h3-6,9H,2H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNOFNYWTSJBRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=CC(=CC=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589751 |
Source
|
Record name | 2-(3-Chlorophenoxy)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70589751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
17431-95-7 |
Source
|
Record name | 2-(3-Chlorophenoxy)butanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17431-95-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Chlorophenoxy)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70589751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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